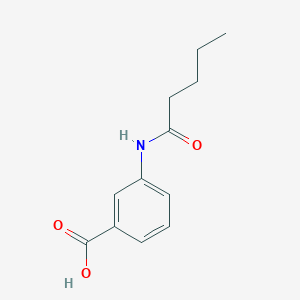

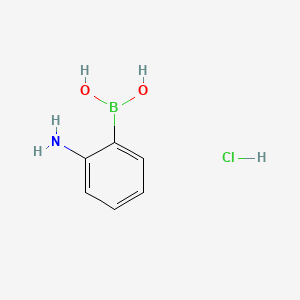

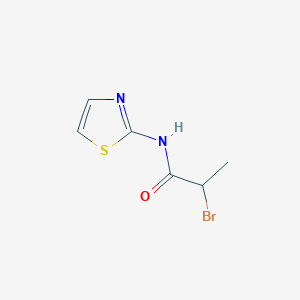

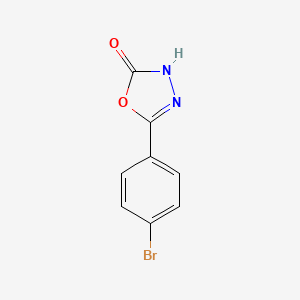

![molecular formula C13H15ClN2O2 B1286110 2-chloro-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]acetamide CAS No. 908518-29-6](/img/structure/B1286110.png)

2-chloro-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]acetamide

Descripción general

Descripción

The compound "2-chloro-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]acetamide" is a chemical entity that appears to be related to a variety of acetamide derivatives with potential biological activities. The papers provided discuss various acetamide derivatives with different substitutions and their synthesis, molecular structure, chemical reactions, and physical and chemical properties. These compounds have been evaluated for their potential as opioid kappa agonists, anticancer agents, antimicrobial agents, thrombin inhibitors, and melanin-concentrating hormone receptor 1 antagonists.

Synthesis Analysis

The synthesis of related N-[2-(1-pyrrolidinyl)ethyl]acetamides has been described, starting from chiral amino acids and introducing various alkyl and aryl substituents. These compounds were designed to adopt conformations similar to known kappa agonists, with some derivatives showing significant biological activity . Another study reports the synthesis of novel 2-chloro N-aryl substituted acetamide derivatives, which were characterized by various spectroscopic methods and evaluated for their cytotoxicity against different human leukemic cell lines .

Molecular Structure Analysis

The molecular structures of some acetamide derivatives have been confirmed by X-ray crystallography, which is crucial for understanding the conformational preferences of these molecules and their potential interactions with biological targets . Additionally, the crystal structures of two C,N-disubstituted acetamides have been reported, highlighting the importance of hydrogen bonding and halogen interactions in the solid state .

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives has been explored, particularly in the context of oxidation reactions. For instance, the oxidation of 2-(pyridin-2-yl)-N,N-diphenylacetamides with various oxidants has been studied, leading to the formation of different products characterized by spectroscopic methods . Another study discusses the reaction of 2-acetoacetamidopyridines with phosgene, yielding novel pyrido[1,2-a]pyrimidin-4-ones .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure and substituents. These properties are essential for understanding the compounds' stability, solubility, and potential biological activities. For example, the antimicrobial activity of synthesized 2-chloro-N-(4-phenylthiazol-2-yl)acetamide derivatives was evaluated, and some compounds showed moderate to good activity against various bacterial and fungal strains . The thrombin inhibitory activity of 2-(2-chloro-6-fluorophenyl)acetamides was also assessed, with some derivatives showing potent inhibition .

Aplicaciones Científicas De Investigación

Anticonvulsant Activity

Research has synthesized and evaluated new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, including structures related to 2-chloro-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]acetamide, for their anticonvulsant activity in animal models of epilepsy. These compounds, designed as analogs of anticonvulsant active pyrrolidine-2,5-diones, showed notable activity in the maximal electroshock (MES) seizures model, particularly the 3-(trifluoromethyl)anilide derivatives. This highlights the compound's potential in epilepsy treatment research (Kamiński, Wiklik, & Obniska, 2015).

Antibacterial and Antifungal Activity

Another study focused on the synthesis, characterization, and antimicrobial activity of novel heterocyclic compounds having a sulfamido moiety, prepared through a series of reactions involving 2-chloro-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]acetamide. These compounds were evaluated for their antibacterial and antifungal activities, indicating the compound's versatility in developing new antimicrobial agents (Nunna, Ramachandran, Arts, Panchal, & Shah, 2014).

Synthesis of N-Substituted Derivatives

A study demonstrated the synthesis of N-substituted 2-aminomethyl-5-methyl-7-phenyloxazolo[5,4-b]pyridines, using 2-(chloromethyl)-5-methyl-7-phenyloxazolo[5,4-b]pyridine obtained by intramolecular cyclization of 2-chloro-N-(6-methyl-2-oxo-4-phenyl-1,2-dihydropyridin-3-yl)acetamide. This research showcases the compound's utility in creating new chemical entities for further pharmacological studies (Palamarchuk, Matsukevich, Kulakov, Seilkhanov, & Fisyuk, 2019).

Anticancer Properties

Research into the design, synthesis, characterization, and evaluation of anticancer properties of novel 2-chloro-N-(aryl substituted) acetamide derivatives of 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1, 3, 4-oxadiazole-2-thiol revealed cytotoxicity against various cancer cell lines. This investigation highlights the potential of such compounds in cancer therapy research (Vinayak, Sudha, Lalita, & Kumar, 2014).

Mecanismo De Acción

As mentioned above, this compound exhibits inhibitory properties against the enzyme acetylcholinesterase . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter. By inhibiting this enzyme, the compound could potentially increase the amount of acetylcholine available in the body.

Safety and Hazards

Propiedades

IUPAC Name |

2-chloro-N-[4-(pyrrolidine-1-carbonyl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN2O2/c14-9-12(17)15-11-5-3-10(4-6-11)13(18)16-7-1-2-8-16/h3-6H,1-2,7-9H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAOSIVGXRNZEQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CC=C(C=C2)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201208617 | |

| Record name | 2-Chloro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201208617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]acetamide | |

CAS RN |

908518-29-6 | |

| Record name | 2-Chloro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=908518-29-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201208617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

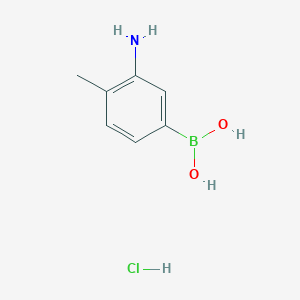

![2-[(1,3-Benzodioxol-5-ylcarbonyl)amino]benzoic acid](/img/structure/B1286056.png)